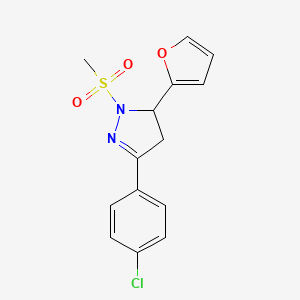

3-(4-chlorophenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Description

3-(4-Chlorophenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a 4-chlorophenyl group at position 3, a furan-2-yl moiety at position 5, and a methylsulfonyl group at position 1. Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms, widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antidepressant effects .

The methylsulfonyl group (-SO₂CH₃) at the N1 position is notable for its electron-withdrawing properties, which may enhance metabolic stability and influence binding interactions in therapeutic applications . The 4-chlorophenyl substituent is a common pharmacophore in bioactive molecules, often contributing to improved lipophilicity and target affinity .

For example, microwave-assisted methods have been employed to synthesize structurally similar compounds with reduced reaction times and improved yields .

Properties

IUPAC Name |

5-(4-chlorophenyl)-3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3S/c1-21(18,19)17-13(14-3-2-8-20-14)9-12(16-17)10-4-6-11(15)7-5-10/h2-8,13H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLALOHVMAFLHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-chlorophenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a pyrazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, including cytotoxicity, anti-inflammatory effects, and potential applications in treating various diseases.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 4-chlorophenyl group, a furan moiety, and a methylsulfonyl group. These functional groups contribute to its pharmacological properties by influencing the compound's interaction with biological targets.

1. Cytotoxicity

Research has shown that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies indicate an IC50 value of approximately 39.70 µM against MCF7 breast cancer cells, suggesting its potential as an anticancer agent . The mechanism appears to involve the activation of caspases, which are critical in the apoptotic pathway:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 39.70 | Caspase activation |

| MDA-MB-231 | Varied | Inhibition of survival pathways |

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various models. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in animal models . This activity suggests potential applications in treating inflammatory diseases.

3. Antimicrobial Activity

In vitro studies have also evaluated the antimicrobial properties of this pyrazole derivative. It has shown effectiveness against both bacterial and fungal strains, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

- Anticancer Activity : A study found that pyrazole derivatives with similar structures exhibited potent antiproliferative effects on various cancer cell lines, emphasizing the importance of specific substituents on the pyrazole ring for enhancing activity .

- Neuroprotective Effects : Some analogs have been reported to inhibit metabolic enzymes related to neurodegenerative disorders, showing promise as therapeutic agents for conditions like Alzheimer's disease .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. The results suggest strong interactions with proteins involved in apoptosis and inflammation pathways. For example, docking simulations indicated favorable binding interactions with caspase enzymes, which are pivotal in inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

For example, methylsulfonyl-containing pyrazolines exhibit antidepressant activity in animal models . Replacement of methylsulfonyl with a phenyl group (e.g., 6) shifts activity toward antioxidant effects, likely due to altered electronic profiles .

Bromine substitution (e.g., 17) increases molecular weight and polarizability, which may affect crystal packing and solubility .

Heterocyclic Moieties :

- The furan-2-yl group in the target compound contrasts with thiophene in 18 , which has higher electron density and may alter binding interactions. For instance, furan-containing pyrazolines show anti-inflammatory activity (IC₅₀ = 419.05 μg/mL) via protein denaturation inhibition .

Physicochemical and Crystallographic Comparisons

Table 2: Physical Properties of Selected Pyrazolines

*Calculated based on molecular formula C₁₄H₁₃ClN₂O₃S.

Key Observations:

- Crystal Packing : Isostructural compounds 4 and 5 (chloro vs. bromo derivatives) exhibit nearly identical triclinic packing (P̄1 symmetry), with slight adjustments to accommodate halogen size differences . The target compound likely adopts a similar conformation, with the furan ring influencing π-π stacking interactions.

- Thermal Stability : Methylsulfonyl derivatives (e.g., 10 ) show higher melting points (~193°C) compared to carbaldehyde analogs (~128°C), suggesting stronger intermolecular forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.